molecular formula C24H18ClN3 B6509347 8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-15-3

8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509347
CAS No.: 901268-15-3
M. Wt: 383.9 g/mol
InChI Key: RBTKGPRTCSHGNY-UHFFFAOYSA-N
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Description

The compound 8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of fused heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects .

Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTKGPRTCSHGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazolo[4,3-c]quinoline derivatives are characterized by substituent variations at positions 1, 3, 4, and 8, which significantly influence their properties. Below is a comparative table of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight logP Key Features/Activities Reference
8-Chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline Cl (8), 4-ethylphenyl (3), phenyl (1) C₃₀H₂₂ClN₃ 468.0 (calc.) ~6.5 (est.) Hypothesized anti-inflammatory/antiviral activity N/A
3-(4-Ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline F (8), 4-ethylphenyl (3), phenyl (1) C₂₄H₁₈FN₃ 367.42 6.16 High lipophilicity; non-chiral
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Ethyl (8), 4-fluorophenyl (1), 4-methylphenyl (3) C₂₅H₂₀FN₃ 381.45 6.58 Enhanced logP due to ethyl/methyl groups
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) NH₂ (3), 4-hydroxyphenylamino (4) C₁₆H₁₂N₆O 304.30 ~3.0 Anti-inflammatory (IC₅₀: 0.12 µM)
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) Cl (4), F (6), methyl (3), phenyl (1) C₂₃H₁₅ClFN₃ 403.84 N/A Structural isomer (pyrazolo[3,4-b]quinoline)

Key Observations :

  • Halogen Substitution : Chlorine at position 8 (target compound) may enhance metabolic stability compared to fluorine (e.g., compound in ), but reduce solubility due to higher hydrophobicity .
  • Amino vs. Alkyl Groups: Amino-substituted derivatives (e.g., compound 2i ) exhibit lower logP (~3.0) and higher polar surface area, improving water solubility and interaction with hydrophilic targets like iNOS.

Pharmacological Activity

Anti-Inflammatory Effects
  • Compound 2i: Demonstrated potent inhibition of LPS-stimulated NO production (IC₅₀: 0.12 µM), comparable to the control drug 1400W. Its 4-hydroxyphenylamino group facilitates hydrogen bonding with iNOS .
  • Target Compound: The absence of amino groups and presence of chloro/ethylphenyl substituents may reduce anti-inflammatory potency but improve blood-brain barrier penetration for CNS applications .
Antiviral Potential
  • Quinoline derivatives (e.g., 2-(4-ethylphenyl)-N-isopentylquinolin-4-amine ) interact with viral RNA polymerase (RdRp). The target compound’s chloro group could enhance hydrophobic interactions in viral enzyme pockets .

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